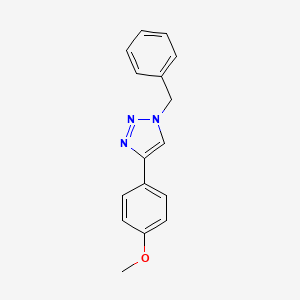

1-Benzyl-4-(4-methoxyphenyl)-1h-1,2,3-triazole

Description

Properties

Molecular Formula |

C16H15N3O |

|---|---|

Molecular Weight |

265.31 g/mol |

IUPAC Name |

1-benzyl-4-(4-methoxyphenyl)triazole |

InChI |

InChI=1S/C16H15N3O/c1-20-15-9-7-14(8-10-15)16-12-19(18-17-16)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 |

InChI Key |

BSYKRPNMJAQEEU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN(N=N2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Standard CuAAC Protocol

The reaction involves benzyl azide and 4-methoxyphenylacetylene in the presence of a copper catalyst. A representative procedure from the Royal Society of Chemistry involves:

- Reagents : Benzyl azide (0.25 mmol), 4-methoxyphenylacetylene (0.25 mmol), Cu(I) catalyst (e.g., CuI, 5 mol%), sodium ascorbate (10 mol%).

- Solvent : tert-Butanol/water (1:1 v/v).

- Conditions : Stirred at room temperature for 12 hours.

- Workup : Purification by recrystallization from ethanol yields 1-benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole as white crystals (91% yield).

Key Characterization Data :

Catalyst Variations

Copper(II) complexes, such as CuCl₂, require reducing agents like sodium ascorbate to generate active Cu(I) species. A study comparing catalysts found:

| Catalyst | Reducing Agent | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| CuI | None | 91 | 12 |

| CuCl₂ | Sodium ascorbate | 89 | 12 |

| [Cu(CH₃CN)₄]PF₆ | None | 85 | 24 |

These results highlight CuI as the most efficient catalyst, though CuCl₂ with ascorbate offers comparable yields under similar conditions.

Photoredox Catalysis with Visible Light

Recent advances employ photoredox systems to enhance sustainability. A protocol using eosin Y (EY) and CuCl₂ under green LED irradiation demonstrates:

- Reagents : Benzyl azide (0.25 mmol), 4-methoxyphenylacetylene (0.25 mmol), EY (5 mM), CuCl₂ (5 mM).

- Solvent : Water.

- Conditions : Irradiation at 530 nm for 4 hours.

- Yield : 90–95% after column chromatography.

Advantages :

- Eliminates organic solvents.

- Reduces reaction time to 4 hours.

- Avoids column chromatography in some cases.

Mechanistic Insights

The CuAAC proceeds via a stepwise mechanism:

- Copper Acetylide Formation :

$$ \text{Cu(I)} + \text{HC≡C-Ar} \rightarrow \text{Cu-C≡C-Ar} $$ - Azide Coordination : The azide binds to copper, forming a metallocycle intermediate.

- Cycloaddition : Rearrangement yields the 1,4-disubstituted triazole.

Sodium ascorbate reduces Cu(II) to Cu(I), ensuring catalytic turnover. Photoredox systems generate Cu(I) via light-induced electron transfer, bypassing the need for external reductants.

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Solvent | Time (h) | Yield (%) | Purity |

|---|---|---|---|---|---|

| Standard CuAAC | CuI | t-BuOH/H₂O | 12 | 91 | >99% |

| Photoredox | EY/CuCl₂ | H₂O | 4 | 95 | 98% |

| Heterogeneous Cu | Cu/ZnO | EtOH | 24 | 78 | 95% |

Key Observations :

- Photoredox catalysis offers the shortest reaction time and highest environmental compatibility.

- Standard CuAAC provides the best balance of yield and simplicity.

- Heterogeneous catalysts (e.g., Cu/ZnO) show lower efficiency but enable catalyst reuse.

Characterization and Validation

Spectroscopic Data

X-ray Diffraction (XRD)

Single-crystal XRD confirms the 1,4-regiochemistry and planar triazole ring. Key bond lengths include:

Applications and Derivatives

While beyond preparation scope, the compound serves as a precursor for:

- Anticancer agents : Functionalization at the triazole N1 position enhances cytotoxicity.

- Antifungal drugs : Methoxy group modifications improve bioavailability.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(4-methoxyphenyl)-1h-1,2,3-triazole undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The benzyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst

Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3)

Major Products:

Oxidation: Formation of 1-Benzyl-4-(4-hydroxyphenyl)-1h-1,2,3-triazole

Reduction: Formation of partially or fully reduced triazole derivatives

Substitution: Formation of various substituted triazole derivatives depending on the reagents used

Scientific Research Applications

While the provided search results offer information on triazole derivatives, including "1-Benzyl-4-(4-methoxyphenyl)-1h-1,2,3-triazole," they do not contain the comprehensive data tables and well-documented case studies necessary for a detailed article focusing solely on the applications of this specific compound. However, the search results do provide some relevant information regarding the synthesis, characterization, and potential applications of triazoles, which can help inform a discussion of "1-Benzyl-4-(4-methoxyphenyl)-1h-1,2,3-triazole."

Synthesis and Characterization:

- "1-Benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole" can be synthesized with a yield of 91% as a white solid with a melting point of 112–113 ºC .

- Several techniques, including FT-IR, 1H NMR, 13C NMR spectroscopy, and mass spectrometry, can be used to identify the compound .

Potential Applications:

- Antimicrobial Activity: Certain 1,2,3-triazole derivatives have demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis .

- Antiviral agents: Triazole-based derivatives have demonstrated effectiveness as therapeutic medications such as antiviral agents . As an example, 1-benzyl-1H-1,2,3-triazoles-carbohydrate molecular conjugates were studied for their potential antiviral activity against HIV .

- Corrosion Inhibition: 1-benzyl-4-phenyl-1H-1,2,3-triazole has been identified as a corrosion inhibitor for mild steel .

- Cancer Therapies: 5-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole, a novel triazole, was found to display antiproliferative activity and significantly altered a kallikrein-10 expression, suggesting a possible antitumor mechanism involving the kallikrein-kinin system . The study highlights the potential of the compound as a multifunctional pharmaceutical agent, particularly in cancer therapies and lays the foundation for its future clinical applications in targeting drug-protein interactions .

General Information on Triazoles:

- Triazoles are N-heterocyclic compounds that display high biological activity, including anti-HIV, β-lactamase inhibition, and antiepileptic activities .

- Triazole derivatives have sparked interest due to their effectiveness as antibacterial, antifungal, antihypertensive, anticancer, and antiviral agents .

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-methoxyphenyl)-1h-1,2,3-triazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.

Pathways Involved: It may modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 1-Benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole with analogs differing in C4 substituents:

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., methoxy, methyl) increase molecular weight and influence melting points. Methoxy derivatives exhibit lower melting points than methyl analogs, likely due to reduced symmetry .

- Yield Variability : Yields depend on synthetic conditions. For example, UV-light catalysis (89% ) outperforms traditional CuAAC (69% ).

Key Contrasts and Contradictions

- Yield Discrepancies : The target compound’s yield varies from 69% to 89% , attributed to catalytic systems (e.g., quantum dots vs. conventional Cu).

- Substituent Position : Ortho-methoxy derivatives (e.g., 2-methoxyphenyl) outperform para-substituted analogs in corrosion inhibition , emphasizing positional sensitivity.

Biological Activity

1-Benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for 1-Benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole is C16H15N3O. The presence of the triazole ring is significant for its biological activity, as this moiety is known to participate in various biochemical interactions.

Anticholinesterase Activity

Recent studies have demonstrated that 1-benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole exhibits notable anticholinesterase activity. This activity is crucial for the treatment of Alzheimer's disease, as it involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Table 1: Anticholinesterase Inhibition Potency

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| 1-Benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole | 5.51 | BuChE |

| Donepezil | 6.21 | AChE |

The compound's IC50 values suggest a competitive advantage over traditional inhibitors like donepezil, indicating its potential as a therapeutic agent for cognitive disorders .

Antiviral Activity

The antiviral properties of triazole derivatives have also been explored. In vitro studies have shown that certain triazole compounds can inhibit viral neuraminidase activity, which is essential for the replication of influenza viruses.

Table 2: Antiviral Activity Assessment

| Compound | Virus Strain | Neuraminidase Inhibition (%) |

|---|---|---|

| 1-Benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole | H1N1 | >90% |

| Oseltamivir | H3N2 | 70% |

The presence of a methoxy group at the para position significantly enhances the antiviral activity against various influenza strains .

Cytotoxicity and Safety Profile

Cytotoxicity assays are critical to evaluate the safety profile of new compounds. For 1-benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole, preliminary cytotoxicity tests suggest low toxicity at therapeutic concentrations.

Table 3: Cytotoxicity Results

| Concentration (mg/mL) | Cell Viability (%) |

|---|---|

| 0.03 | 98 |

| 0.5 | 85 |

| 1.0 | 65 |

These results indicate that the compound maintains a favorable safety profile up to certain concentrations .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the triazole ring and substituents on the benzyl moiety significantly influence biological activity. Electron-donating groups at specific positions enhance anticholinesterase activity while maintaining low cytotoxicity.

Key Findings:

- Methoxy Substituents: Enhance both anticholinesterase and antiviral activities.

- Benzyl Modifications: Influence binding affinity and selectivity towards target enzymes.

Case Studies

Several case studies have investigated the efficacy of triazole derivatives in clinical settings. For instance, derivatives similar to 1-benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole have shown promise in preclinical models for treating neurodegenerative diseases and viral infections.

Q & A

Q. What are the common synthetic routes for 1-Benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" method. For example:

- Copper-catalyzed click reaction : Benzyl bromide reacts with 4-methoxyphenylacetylene in the presence of a copper catalyst (e.g., CuSO₄·5H₂O and sodium ascorbate) to yield the triazole core. This method achieves moderate to high yields (69–90%) and regioselectivity for the 1,4-disubstituted product .

- Microwave-assisted synthesis : Accelerates reaction kinetics, reducing time and improving yield compared to traditional heating .

- Purification : Column chromatography is standard, with yields confirmed via melting point analysis (e.g., 142–143°C for the pure product) .

Q. How is the compound characterized post-synthesis?

Comprehensive characterization involves:

- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent integration. For example, the benzyl group protons resonate at δ 5.47 ppm (singlet) in CDCl₃ .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated as 376.1211, observed 376.1212) .

- FTIR : Detects functional groups (e.g., triazole C–N stretching at 1610 cm⁻¹) .

- Melting point analysis : Confirms purity (e.g., 142–143°C) .

Advanced Research Questions

Q. How can regioselectivity in triazole formation be controlled?

Regioselectivity (1,4- vs. 1,5-substitution) is dictated by the catalyst:

- Cu(I) catalysis : Favors 1,4-regioselectivity via a stepwise mechanism involving copper acetylide intermediates. This is critical for applications requiring precise stereochemistry (e.g., drug design) .

- Thermal conditions : Non-catalyzed reactions produce mixtures, highlighting the necessity of CuAAC for regiocontrol .

Q. What are the applications of this compound in materials science?

- Proton exchange membranes (PEMs) : The triazole ring enhances proton conductivity in polymers. For instance, poly(4-vinyl-1H-1,2,3-triazole) exhibits conductivity 10⁵ times higher than polyimidazole analogs under dry conditions .

- Corrosion inhibition : Derivatives with methoxy groups (e.g., 1-Benzyl-4-(2-methoxyphenyl)-1H-1,2,3-triazole) show 96.8% efficiency in protecting API 5L X70 steel in HCl .

Q. How can researchers analyze potential biological activity?

- Receptor modulation : Triazole derivatives act as inverse agonists/antagonists for nuclear receptors (e.g., PXR), studied via competitive binding assays and molecular docking .

- Antimicrobial screening : Mannich base derivatives (e.g., triazole-thiones) are tested against bacterial strains using MIC assays, with structural insights from X-ray crystallography .

Q. How do experimental conditions impact synthesis reproducibility?

Variability in yields (e.g., 69% vs. 90% for similar substrates) arises from:

- Substrate reactivity : Electron-donating groups (e.g., methoxy) stabilize intermediates, improving yields .

- Catalyst loading : Excess Cu(I) can lead to side reactions; optimal ratios are critical .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous purification .

Data Contradictions and Resolution

- Yield discrepancies : reports 69% yield for 10k, while cites higher yields under microwave conditions. This highlights the need to optimize heating methods and catalyst systems .

- Regiochemical outcomes : Non-CuAAC methods (e.g., thermal cycloaddition) produce mixtures, underscoring the superiority of copper catalysis for reproducibility .

Key Methodological Recommendations

- Synthetic optimization : Use microwave irradiation to reduce reaction time and improve yield .

- Analytical rigor : Combine NMR, HRMS, and X-ray crystallography (e.g., WinGX/ORTEP for structural validation) to confirm regiochemistry .

- Biological assays : Prioritize derivatives with electron-withdrawing substituents for enhanced receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.